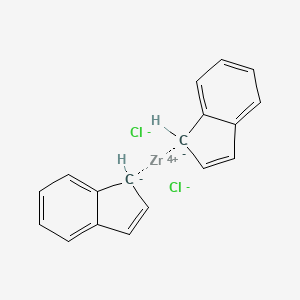

1H-inden-1-ide;zirconium(4+);dichloride

Description

Contextualization of Indenyl Ligands within Transition Metal Organometallic Chemistry

The indenyl ligand is the anionic form of indene (B144670), a polycyclic aromatic hydrocarbon. wikipedia.org Structurally, it is a cyclopentadienyl (B1206354) anion fused to a benzene (B151609) ring. nih.gov This fusion reduces the five-fold symmetry of the cyclopentadienyl ligand and alters its electronic properties. wikipedia.org In transition metal complexes, the indenyl ligand typically coordinates to the metal center in a pentahapto (η⁵) fashion, similar to the cyclopentadienyl ligand. wikipedia.org However, the presence of the fused benzene ring allows for an alternative trihapto (η³) bonding mode, which is crucial to its unique reactivity. wikipedia.orgwikiwand.com This flexibility in coordination modes is a defining characteristic of indenyl complexes. rsc.org The synthesis of indenyl complexes is often achieved through salt metathesis reactions, where an alkali metal indenide, such as lithium indenide, is reacted with a metal halide. wikipedia.orgwikiwand.com

The "Indenyl Effect": Mechanistic and Kinetic Implications for Organometallic Reactivity

One of the most significant phenomena associated with indenyl ligands is the "indenyl effect," a term coined by Fred Basolo. wikipedia.orgwikiwand.com This effect describes the markedly enhanced rates of substitution reactions for 18-electron indenyl complexes compared to their cyclopentadienyl analogues. wikipedia.orgyoutube.com While 18-electron cyclopentadienyl complexes are typically inert to associative substitution pathways due to the energetic barrier of forming a 20-electron intermediate, indenyl complexes readily undergo such reactions. wikiwand.comillinois.edu

The mechanism behind the indenyl effect involves a "ring slippage" or haptotropic rearrangement of the indenyl ligand from an η⁵ to an η³ coordination mode. wikipedia.orgwikiwand.com This slippage creates a vacant coordination site on the metal center, allowing for the association of an incoming ligand without passing through a high-energy 20-electron state. illinois.edu The η³-indenyl intermediate is stabilized by the aromaticity of the fused benzene ring, which is not possible for the cyclopentadienyl ligand. youtube.com This stabilization of the intermediate lowers the activation energy for the substitution reaction, leading to a significant rate acceleration. nih.gov

The effect was first systematically observed by Hart-Davis and Mawby in 1969, who found that the reaction of (η⁵-C₉H₇)Mo(CO)₃CH₃ with a phosphine (B1218219) ligand was about 10 times faster than its cyclopentadienyl counterpart. nih.govwikiwand.com Subsequent studies by Basolo on rhodium complexes showed even more dramatic rate enhancements, with Rh(η⁵-C₉H₇)(CO)₂ undergoing CO substitution 10⁸ times faster than Rh(η⁵-C₅H₅)(CO)₂. wikipedia.org

| Complex | Analogous Cyclopentadienyl Complex | Reaction Type | Relative Rate Enhancement | Reference |

|---|---|---|---|---|

| (η⁵-C₉H₇)Mo(CO)₃CH₃ | (η⁵-C₅H₅)Mo(CO)₃CH₃ | Phosphine-induced migratory insertion | ~10¹ | nih.govwikiwand.com |

| (η⁵-C₉H₇)Rh(CO)₂ | (η⁵-C₅H₅)Rh(CO)₂ | Associative CO substitution | ~10⁸ | wikipedia.org |

Significance of Zirconium in Advanced Catalysis and Coordination Chemistry

Zirconium, a Group 4 transition metal, is a crucial component in a wide array of catalytic processes. alfa-chemistry.comnih.gov Its compounds, typically in the +4 oxidation state, are Lewis acidic and exhibit a strong ability to coordinate with various ligands. rsc.orgnih.gov This makes zirconium complexes highly versatile catalysts for reactions such as polymerization, hydrogenation, and oxidation. alfa-chemistry.comalfachemic.com

In coordination chemistry, zirconium's high coordination number and its capacity to form stable bonds with both organic and inorganic ligands are key attributes. alfa-chemistry.com Zirconium-based catalysts are particularly prominent in the field of olefin polymerization, where they are integral to many Ziegler-Natta type systems. wikipedia.orgalfachemic.com The properties of the resulting polymers can be finely tuned by modifying the ligand environment around the zirconium center. researchgate.net The low toxicity and relative abundance of zirconium also contribute to its appeal in developing more sustainable chemical processes. nih.govalfachemic.com

Overview of Bis(indenyl)zirconium(IV) Dichloride as a Foundational Metallocene Precursor in Research

Bis(indenyl)zirconium(IV) dichloride, (Ind)₂ZrCl₂, is a metallocene complex that serves as a vital precursor in organometallic research, particularly for the synthesis of polymerization catalysts. ereztech.comuni-konstanz.de These compounds are precursors to Ziegler-Natta catalysts. wikipedia.orgwikiwand.com The synthesis of (Ind)₂ZrCl₂ typically involves the reaction of two equivalents of an indenyl lithium salt with zirconium tetrachloride. researchgate.netuni-konstanz.de

The resulting complex can exist as two diastereomers: a chiral racemic form and an achiral meso form. researchgate.net These isomers can often be separated and, when activated with a cocatalyst like methylaluminoxane (B55162) (MAO), exhibit different catalytic behaviors in olefin polymerization. researchgate.netmdpi.com The structure of the bis(indenyl) ligand framework plays a critical role in determining the properties of the resulting polymer, such as its tacticity and molecular weight. researchgate.net The indenyl ligands in these complexes can be chemically modified, for example, by introducing substituents or by bridging the two indenyl rings (ansa-metallocenes), to further tailor the catalyst's performance for specific applications. mdpi.comyu.edu.jo

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₁₄Cl₂Zr | ereztech.com |

| Molecular Weight | 392.44 g/mol | ereztech.com |

| Appearance | Yellow powder | ereztech.com |

| Melting Point | 239–243 °C | ereztech.com |

| Primary Application | Precursor for olefin polymerization catalysts | ereztech.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H14Cl2Zr |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

1H-inden-1-ide;zirconium(4+);dichloride |

InChI |

InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 |

InChI Key |

OLWNTZDHHWRPPI-UHFFFAOYSA-L |

Canonical SMILES |

[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Zr+4] |

Origin of Product |

United States |

Synthetic Methodologies for Indenyl Zirconium Iv Dichloride Complexes

General Synthetic Routes to Bis(indenyl)zirconium(IV) Dichloride

The predominant method for synthesizing bis(indenyl)zirconium(IV) dichloride involves the salt metathesis reaction between a zirconium(IV) precursor, typically zirconium tetrachloride (ZrCl₄), and an indenyl anion source. researchgate.net The indenyl anion is generated in situ by treating indene (B144670) with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or an alkali metal hydride.

A common procedure involves the reaction of two equivalents of the indenyl lithium salt with one equivalent of zirconium tetrachloride. researchgate.net This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF), where the ZrCl₄(THF)₂ adduct is often used to improve solubility. The desired bis(indenyl)zirconium(IV) dichloride product can then be isolated and purified.

These synthetic strategies are versatile and can be adapted to produce a variety of unsubstituted and substituted bis(indenyl)zirconium dichloride complexes.

Synthesis of Substituted Indenyl Ligands and Corresponding Zirconium Complexes

The introduction of substituents onto the indenyl ligand framework allows for the fine-tuning of the steric and electronic properties of the resulting zirconium complexes. This has profound implications for their catalytic activity and selectivity.

Alkyl- and Silyl-Substituted Indenyl Ligands

A range of alkyl- and silyl-substituted indenyl zirconium dichlorides have been synthesized. researchgate.net The synthesis of these ligands often begins with the corresponding substituted indene. For instance, 1- and 2-substituted indenyl ligands with methyl, ethyl, isopropyl, tert-butyl, trimethylsilyl (B98337), phenyl, and benzyl (B1604629) groups have been prepared. These are then reacted with a zirconium source to form the corresponding [1-R-Ind]₂ZrCl₂ and [2-R-Ind]₂ZrCl₂ metallocenes. researchgate.net The size of the substituent can influence the orientation of the two indenyl ligands within the metallocene. researchgate.net

Silyl-substituted indenyl ligands are also of significant interest. A systematic synthesis of 1- and 2-silyl substituted indenyl ligands with varied substitution patterns on the silyl (B83357) group has been reported. researchgate.net These ligands are then used to synthesize the corresponding bis[indenyl]zirconium(IV) dichlorides. researchgate.net The reaction of the lithium salts of these silyl-indenes with zirconium tetrachloride yields the desired complexes. researchgate.net For 1-substituted zirconocene (B1252598) dichlorides, the rac- and meso- diastereomers can often be separated. researchgate.net

The steric and electronic influence of these substituents on the zirconium center has been evaluated through various analytical techniques, including X-ray diffraction and NMR spectroscopy. acs.org For example, silyl groups are generally found to be electron-withdrawing, while alkyl groups are electron-donating. acs.org

Amino-Substituted Indenyl Ligands

Amino groups can be incorporated into the indenyl framework to electronically modify the ligand. The synthesis of 2-amino-substituted indenyl complexes of zirconium has been described in the literature. These complexes are part of a broader class of heteroatom-substituted group 4 bis(indenyl)metallocenes that have shown altered catalytic properties.

Aryloxyalkyl-Substituted Indenyl Ligands

Dissymmetric bis(indenyl)zirconium dichloride complexes featuring an ω-aryloxyalkyl substituent on one of the indenyl ligands have been synthesized. yu.edu.jo These complexes, with the general formula (C₉H₇)[C₉H₆-(CH₂)n-O-Ar]ZrCl₂, are prepared to study the influence of the aryloxyalkyl group on the catalytic properties of the complex. yu.edu.jo The synthesis involves the preparation of the appropriately substituted indenyl ligand followed by reaction with a zirconium precursor. The length of the alkyl chain (n = 3-5) and the nature of the aryl group (Ar) can be varied to modulate the steric and electronic environment around the zirconium center. yu.edu.jo

Synthesis of Bridged Indenyl Zirconium Dichloride Complexes

Bridging two indenyl ligands with a linker creates ansa-metallocenes, which have a more rigid structure compared to their unbridged counterparts. This rigidity can lead to enhanced catalytic performance, particularly in stereoselective polymerization.

Ethylene-Bridged Systems

Ethylene-bridged bis(indenyl)zirconium dichloride complexes are a well-studied class of ansa-metallocenes. The synthesis typically begins with the preparation of the bridged ligand precursor, 1,2-bis(indenyl)ethane. This precursor is then doubly deprotonated using a strong base like n-butyllithium to form the dilithium (B8592608) salt. uni-konstanz.de

The subsequent reaction of this dilithium salt with a zirconium(IV) source, such as the THF adduct of ZrCl₄, yields the desired ethylene-bridged bis(indenyl)zirconium dichloride. uni-konstanz.de The reaction is typically stirred at room temperature for an extended period, after which the product can be isolated as a precipitate. uni-konstanz.de This method has been successfully used to synthesize both rac- and meso- isomers of the complex.

Furthermore, these ethylene-bridged bis(indenyl)zirconium dichloride complexes can serve as precursors for further modifications. For example, hydrogenation of the indenyl rings can be achieved to produce ethylene-bridged bis(tetrahydroindenyl)zirconium dichloride. uni-konstanz.de

Dimethylsilyl-Bridged Systems

Dimethylsilyl-bridged bis(indenyl)zirconium dichloride complexes are a class of ansa-metallocenes that have garnered significant attention. The synthesis of these compounds typically involves the reaction of a dilithiated dimethylsilyl-bridged bis(indenyl) ligand with a zirconium tetrachloride source.

A common synthetic route involves the preparation of the dimethylsilylene-bridged bis(indenyl) proligand, followed by its deprotonation and subsequent reaction with a zirconium salt. For instance, the synthesis of meso- and rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride is achieved by treating the dilithiated salt of the corresponding proligand with ZrCl₄(THF)₂. nih.gov This particular synthetic strategy is noted to be unselective, yielding a mixture of the meso and racemic isomers. nih.gov

In a specific example, dimethyl bis[(3-phenyl-6-tert-butylinden-1-yl)]silane is dissolved in toluene (B28343) and treated with n-butyllithium to form the dilithiated salt. This is then reacted with a suspension of ZrCl₄ in toluene to produce the zirconocene complexes. nih.gov

Another example is the synthesis of (Dimethylsilylene)bis(2-methyl-4-phenylindenyl)zirconium dichloride. This process starts with the dropwise addition of n-butyllithium to a solution of (2-methyl-4-phenylindenyl)silane at low temperatures (-78 °C). The resulting ligand salt is then reacted with a zirconium source to yield the final complex. This particular synthesis has been reported to produce only the racemic isomer in a 70% yield.

The following table summarizes the synthetic details for selected dimethylsilyl-bridged systems.

| Proligand | Reagents | Product | Isomer Ratio (meso:rac) | Reference |

| Dimethyl bis[(3-phenyl-6-tert-butylinden-1-yl)]silane | 1) n-BuLi 2) ZrCl₄(THF)₂ | [Bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride | ~55:45 | nih.gov |

| (2-methyl-4-phenylindenyl)silane | 1) n-BuLi 2) Zirconium source | (Dimethylsilylene)bis(2-methyl-4-phenylindenyl)zirconium dichloride | Racemic only |

Diastereoselective Synthesis and Isolation of Racemic and Meso Isomers

The synthesis of ansa-zirconocene complexes often results in the formation of both racemic (rac) and meso diastereomers. The separation of these isomers can be challenging but is crucial as they can exhibit different catalytic properties. nih.gov However, diastereoselective synthetic routes have been developed to favor the formation of one isomer over the other.

In many cases, the synthesis of bridged bis(indenyl)zirconium dichlorides is not stereoselective. For example, the reaction of the dilithiated salt of dimethylsilylene-bridged bis(3-phenyl-6-tert-butylindene) with ZrCl₄(THF)₂ produces a nearly equimolar mixture of the rac and meso isomers (approximately a 55/45 meso/rac ratio). nih.gov Despite the lack of stereoselectivity in the synthesis, the separation of these specific isomers can be achieved through simple recrystallization from toluene. nih.gov

Conversely, highly diastereoselective syntheses have been reported. A notable example is the synthesis of a diastereomerically pure rac-ansa-zirconocene dichloride featuring an ansa-bridge as part of an α-fused bi(tetrahydroindenyl) ligand system. This synthesis is achieved by treating the corresponding dianion equivalent with donor-ligand-free ZrCl₄ suspended in toluene. This method exclusively yields the rac-isomer. acs.org

The substitution pattern on the indenyl rings can also influence the diastereoselectivity of the reaction. For instance, the formation of disubstituted ansa-zirconocenes from dimethylsilanediyl-bridged, symmetrically substituted bis-cyclopentadienyl dianion derivatives and ZrCl₄·2THF has been studied. While many substitutions result in rac/meso ratios close to 1, a significant increase in the rac/meso ratio was observed when an additional substituent was present next to the dimethylsilyl bridge.

The table below provides examples of synthetic outcomes in the formation of racemic and meso isomers.

| Ligand System | Zirconium Source | Key Condition | Product Isomer(s) | Reference |

| Dimethylsilylene-bridged bis(3-phenyl-6-tert-butylindene) | ZrCl₄(THF)₂ | Standard synthesis | Mixture of meso and rac (~55:45) | nih.gov |

| Substituted 7,7'-bi(tetrahydroindenyl) dianion | Donor-ligand-free ZrCl₄ in toluene | Specific reaction conditions | Diastereomerically pure rac-isomer | acs.org |

| Ethylene-bridged bis(indenyl)ethane | ZrCl₄/THF adduct | Standard synthesis | Primarily one diastereomer (identified as racemic) | uni-konstanz.de |

Synthesis of Half-Sandwich Trichloride (B1173362) Indenyl Zirconium Complexes

The synthesis of half-sandwich trichloride indenyl zirconium complexes can be challenging due to the frequent co-formation of the more stable sandwich (bis-indenyl) zirconium complexes. sioc-journal.cn Nevertheless, effective methods have been developed to selectively synthesize these half-sandwich compounds.

One successful strategy involves the use of indenyl ligands bearing a pendant pyridine (B92270) moiety. A series of novel trichloride indenyl zirconium complexes, [Ind-Bridge-Py]ZrCl₃·THFx, have been synthesized by the direct reaction of the lithium salts of the substituted indenyl ligands with ZrCl₄·2THF. This method is reported to be advantageous due to its operational simplicity, the formation of a single product, ease of separation, and high yields, with no formation of di-indenyl zirconium complexes observed. sioc-journal.cn

Another approach involves the reaction of trimethylsilyl complexes of the ligands with ZrCl₄. Two half-sandwich indenyl zirconium complexes, [η⁵:η¹-C₉H₆-1-C(R¹)(R²)-o-C₆H₄–OMe]ZrCl₃·THF (where R¹=R²=Me and R¹=Me, R²=Et), were successfully synthesized using this method. researchgate.net

The table below outlines the synthesis of specific half-sandwich trichloride indenyl zirconium complexes.

| Ligand Type | Zirconium Source | Synthetic Method | Product | Key Feature | Reference |

| Indenyl with pendant pyridine | ZrCl₄·2THF | Reaction with lithium salt of the ligand | [Ind-Bridge-Py]ZrCl₃·THFx | High yield, single product | sioc-journal.cn |

| o-methoxylbenzyl-indenyl | ZrCl₄ | Reaction with trimethylsilyl complex of the ligand | [η⁵:η¹-C₉H₆-1-C(R¹)(R²)-o-C₆H₄–OMe]ZrCl₃·THF | Successful synthesis of specific half-sandwich complexes | researchgate.net |

Structural Characterization and Stereochemical Aspects of Indenyl Zirconium Iv Dichloride Complexes

X-ray Crystallographic Analysis of Indenyl Zirconium Complexes

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these organometallic compounds. It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, offering insights into the steric and electronic environment of the zirconium center.

The fundamental structure of dichlorobis(η5-indenyl)zirconium(IV) is a wedge-like sandwich, where the arrangement of the two indenyl ligands and two chloride ligands around the central zirconium atom can be described as a distorted tetrahedron. researchgate.net The indenyl ligands are typically not parallel to each other. researchgate.net

While the η5 coordination mode, where the five-membered ring of the indenyl ligand is bonded to the zirconium, is standard for Zr(IV) dichloride complexes, other hapticities are known for related zirconium indenyl species, particularly in lower oxidation states. A family of isolable, well-defined bis-indenyl zirconium(II) sandwich complexes has been prepared, which exhibit an unprecedented η9 coordination for one of the indenyl ligands. researchgate.netprinceton.edu In these (η5-indenyl)(η9-indenyl)Zr compounds, the η9 ligand is bonded through both the five- and six-membered rings, demonstrating the electronic flexibility of the indenyl ligand system. researchgate.netprinceton.edu The ability of the indenyl ligand to "slip" from an η5 to an η3 coordination mode is a key feature that facilitates associative substitution mechanisms, a phenomenon known as the "indenyl effect". nih.gov

The coordination of the indenyl ligand can be nuanced. A topological analysis of the experimental electron density in racemic ethylenebis(1-indenyl)zirconium dichloride revealed that the metal-ligand interaction could be described as approximately η1 with a slippage towards η2, highlighting the significant involvement of the π-electrons of the C1-C2 bond in the five-membered ring. nih.gov

The relative orientation of the two indenyl ligands in bis(indenyl)zirconium dichloride complexes gives rise to different conformations. X-ray diffraction studies of several tetrasubstituted, bis-indenyl zirconocene (B1252598) dichloride complexes have shown that they often adopt a gauche ligand conformation in the solid state. acs.org This arrangement minimizes the steric interactions between bulky substituents on the adjacent indenyl rings. acs.org

However, the conformation observed in the solid state does not always persist in solution. For instance, the solid-state structure of a meso-like bis{η5-(1-(para-fluorobenzyl))indenyl}zirconium dichloride reveals two different rotamers in the asymmetric unit, corresponding to C1 and C2 symmetric conformations. researchgate.net In solution at ambient temperature, NMR spectra are consistent with a time-averaged molecular C2v symmetry, indicating rapid interconversion between conformations. researchgate.net Similarly, dynamic temperature-dependent NMR studies of certain chiral substituted bis(indenyl)zirconium dichloride systems show that they can exist as single C2-symmetric species or as equilibrating conformational mixtures in solution, which may differ from their solid-state arrangement. researchgate.netresearchgate.net The use of 2D NMR techniques like NOESY can provide evidence for the relative steric structure of the two indenyl ligands in solution by observing the nuclear Overhauser effect between hydrogens on the separate ligands. researchgate.net

Substituents on the indenyl rings and bridging units that link the two ligands have a profound impact on the solid-state structure and stereochemistry of the resulting complexes.

The size and position of substituents influence the orientation of the indenyl ligands. researchgate.net For example, introducing bulky substituents can hinder the rotation of the ligands around the ligand-metal bond axis. researchgate.net In the solid state, the structure of bis[1,3-dimethyl-2-(trimethylsilyl)indenyl]zirconium(IV) dichloride displays significant deformations within the ligand framework and an unusually large Cp(centroid)-Zr-Cp(centroid) angle, a direct consequence of steric crowding. researchgate.net

Bridging units, such as an ethylene (B1197577) (-CH2CH2-) group in ethylenebis(indenyl)zirconium dichloride, lock the relative positions of the indenyl ligands, leading to the formation of stereoisomers. nih.govuni-konstanz.de These ansa-metallocenes can exist as a racemic mixture of enantiomers (rac) or as a single achiral meso diastereomer. X-ray crystallography is crucial for definitively identifying the isomer obtained. uni-konstanz.deacs.org The bridge enforces a specific geometry that significantly alters the steric environment around the metal center compared to unbridged analogues. nih.govresearchgate.net

| Compound | Symmetry/Isomer | Key Structural Feature | Reference |

|---|---|---|---|

| Dichlorobis(η5-indenyl)zirconium(IV) | N/A | Wedge-like sandwich; distorted tetrahedral geometry around Zr. | researchgate.net |

| rac-Ethylenebis(1-indenyl)zirconium dichloride | racemic | Ethylene bridge locks ligands; coordination described as η1 with slippage to η2. | nih.gov |

| Bis[1,3-dimethyl-2-(trimethylsilyl)indenyl]zirconium(IV) dichloride | N/A | Strong ligand deformation and large Cp-Zr-Cp angle due to steric hindrance. | researchgate.net |

| Tetrasubstituted bis-indenyl zirconocene dichlorides | N/A | Adopt a gauche ligand conformation in the solid state to minimize steric interactions. | acs.org |

Solution-State Dynamics and Spectroscopic Elucidation

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for understanding the dynamic processes that occur in solution.

Indenyl zirconium complexes are often not rigid in solution but exhibit fluxional behavior, which involves the intramolecular and reversible interchange between different conformations. libretexts.org Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. libretexts.orgresearchgate.net

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. libretexts.org At high temperatures, if the interconversion between conformers is rapid on the NMR timescale, time-averaged signals are observed. researchgate.net As the temperature is lowered, the rate of interconversion slows down. If the rate becomes slow enough, the signals for the individual, distinct conformers can be resolved. acs.org The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the energy barrier for the conformational interchange. libretexts.org

For example, VT-NMR studies have been used to demonstrate that η5 and η9 rings in reduced bis(indenyl)zirconium sandwich complexes are rapidly interconverting in solution. researchgate.netprinceton.edu In substituted bis(indenyl)zirconium dichloride complexes, VT-NMR can reveal the presence of equilibrating mixtures of conformers and provide insight into the energetics of their interconversion. researchgate.netresearchgate.net

Infrared (IR) spectroscopy is a valuable technique for probing the electronic environment of the metal center in organometallic complexes. For indenyl zirconium systems, this is often accomplished by studying their dicarbonyl derivatives. The stretching frequency of the carbon monoxide (CO) ligand (ν(CO)) is highly sensitive to the electron density at the zirconium center. acs.orgumb.edu

The bonding of CO to a transition metal involves σ-donation from the CO to the metal and π-back-donation from the metal's d-orbitals into the π* antibonding orbitals of the CO. umb.edutamu.edu An increase in electron density on the zirconium center, caused by electron-donating substituents on the indenyl ligands, enhances this π-back-donation. acs.org This increased population of the CO π* orbital weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. acs.orgumb.edu Conversely, electron-withdrawing groups on the indenyl ligands decrease the electron density at the metal, reduce back-donation, and lead to a higher ν(CO) frequency. acs.org

By measuring the CO stretching frequencies for a series of dicarbonyl derivatives of substituted indenyl zirconium complexes, the relative electronic influence of different substituents can be systematically evaluated. acs.org For instance, silyl (B83357) groups are found to be relatively electron-withdrawing, while alkyl groups are electron-donating. acs.org

| Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| Variable-Temperature NMR | Detection of fluxional processes, conformational analysis in solution, energy barriers of interconversion. | Observing the interconversion of η5 and η9 rings in Zr(II) sandwich complexes. | researchgate.netprinceton.edu |

| Infrared (IR) Spectroscopy | Assessment of electronic effects at the metal center. | Measuring ν(CO) in dicarbonyl derivatives to probe the influence of indenyl substituents. | acs.orgacs.org |

| 2D NOESY NMR | Determination of the relative steric structure of ligands in solution. | Confirming the spatial proximity of protons on different indenyl ligands. | researchgate.net |

Application of NMR and Mass Spectrometry for Structural Characterization and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of indenyl zirconium(IV) dichloride complexes and the identification of their stereoisomers. These techniques provide detailed information on the molecular connectivity, geometry, and composition of the complexes.

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., NOESY, COSY, HMBC, HSQC) NMR techniques are extensively used to characterize these organometallic compounds in solution. unife.it ¹H NMR spectroscopy is particularly powerful for distinguishing between the rac and meso diastereomers of ansa-metallocenes, which often exhibit distinct chemical shifts and coupling patterns for the protons on the indenyl ligands and the bridging group. nih.govacs.org For instance, in silyl-bridged bis(indenyl) systems, the methyl protons on the silicon bridge can appear as a single resonance in the rac isomer due to C₂ symmetry, while they are diastereotopic in the Cₛ-symmetric meso isomer and thus show separate signals. nih.gov Similarly, the protons on the five-membered ring of the indenyl ligand often display unique signals that allow for unambiguous isomer assignment. nih.govuni-konstanz.de Dynamic NMR studies at various temperatures can also reveal information about conformational changes and ligand fluxionality in solution. acs.orgemich.edu

The table below presents representative ¹H and ¹³C{¹H} NMR data for the meso and rac isomers of [bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride, illustrating the distinct spectral features used for identification. nih.gov

Mass spectrometry is employed to confirm the molecular formula of the complexes by determining their mass-to-charge ratio (m/z). uni-konstanz.de High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of the elemental composition. nih.gov Furthermore, the observed isotopic distribution pattern, particularly for zirconium and chlorine, serves as a characteristic fingerprint that confirms the presence and number of these atoms in the complex. uni-konstanz.de

Chirality, Diastereomerism, and Enantioselectivity in Complex Design

The stereochemical properties of bis(indenyl)zirconium dichloride complexes are central to their function, particularly in stereoselective catalysis. Chirality in these molecules arises from the spatial arrangement of the indenyl ligands around the zirconium center. When two non-identical indenyl ligands are coordinated to the metal, or when substituted indenyl ligands are used, stereoisomers can form. researchgate.netnih.gov

A key aspect of their stereochemistry is the formation of two primary diastereomers: rac (racemic) and meso. acs.orgscilit.com

The rac isomer consists of an equimolar mixture of two enantiomers (R,R and S,S configurations). It possesses C₂ symmetry, meaning the molecule can be rotated by 180° around an axis to yield an identical structure. acs.org

The meso isomer is an achiral diastereomer that has a plane of symmetry (Cₛ symmetry) and is superimposable on its mirror image. acs.org

The synthesis of these complexes often yields a mixture of rac and meso isomers, and their separation can be challenging. nih.gov The design of the ligand framework is crucial for controlling the stereochemical outcome. The introduction of a bridge between the two indenyl ligands, creating an ansa-metallocene, significantly influences the relative orientation of the ligands. uni-konstanz.denih.gov The nature of this bridge—its length, rigidity, and substituents—can be tailored to selectively favor the formation of either the rac or the meso isomer. nih.govacs.org For example, an ethylene bridge in bis(indenyl)zirconium dichloride can lead to the formation of both isomers, whereas more rigid or sterically demanding bridges can enforce a specific geometry. acs.orguni-konstanz.de

The chirality of these complexes is paramount for enantioselective catalysis, most notably in the polymerization of α-olefins like propylene (B89431). nih.govnih.gov The C₂-symmetric rac isomers are particularly effective in producing isotactic polymers, where the stereocenters of the polymer chain have the same configuration. scilit.com The chiral environment created by the ligands dictates the stereochemistry of the incoming monomer insertion into the growing polymer chain. nih.gov By designing enantiomerically pure complexes, chemists can achieve high levels of enantioselectivity in catalytic reactions, leading to materials with specific, desirable properties. nih.govsigmaaldrich.com

The table below summarizes examples of chiral indenyl zirconium complexes and their stereochemical characteristics.

Mechanistic Insights into the Reactivity of Indenyl Zirconium Complexes

Haptotropic Rearrangements and Ring Slippage Processes

Haptotropic rearrangements, or "ring slippage," are fundamental to the reactivity of indenyl zirconium complexes. acs.org This process involves a change in the coordination mode (hapticity) of the indenyl ligand to the zirconium center, allowing the complex to accommodate incoming reagents and stabilize reaction intermediates. The fusion of a benzene (B151609) ring to the cyclopentadienyl (B1206354) moiety facilitates this slippage, accelerating reaction rates. nih.gov

A key feature of indenyl complexes is the relative ease of the η5 to η3 haptotropic shift. wikipedia.org In an 18-electron complex, an associative substitution mechanism would typically require a high-energy 20-electron intermediate. wikipedia.orgnih.gov However, the indenyl ligand can slip from an η5 to an η3 coordination mode, effectively creating a vacant coordination site on the metal center. illinois.edu This allows an incoming nucleophile to attack without violating the 18-electron rule. illinois.edu

This η5 to η3 transformation is the cornerstone of the "indenyl effect," which results in massive rate enhancements for ligand substitution reactions. For instance, the associative substitution of a carbonyl ligand in an indenyl rhodium complex was observed to be 10^8 times faster than in the analogous cyclopentadienyl complex. wikipedia.orgnih.gov This kinetic acceleration is attributed to the stabilization of the η3-coordinated intermediate, a phenomenon directly linked to the aromaticity of the fused benzene ring. wikipedia.org A negative entropy of activation (ΔS‡) in kinetic studies of similar systems implies an associative mechanism for this type of reaction. nih.gov

Table 1: Comparison of Substitution Reaction Rates

| Complex Type | Relative Rate of Associative Substitution | Reference |

|---|---|---|

| Cyclopentadienyl Complex | 1 | wikipedia.orgnih.gov |

Beyond the well-known η5 and η3 modes, indenyl ligands in certain zirconium complexes can exhibit even higher hapticities. A family of bis(indenyl)zirconium sandwich complexes has been prepared that feature an unprecedented η9 coordination for one of the indenyl ligands, existing in equilibrium with an η5-bound ring. princeton.edunih.gov Nuclear Magnetic Resonance (NMR) studies have established that the η5 and η9 rings rapidly interconvert in solution. princeton.eduresearchgate.net

Table 2: Ligand-Induced Haptotropic Rearrangements in (Ind')₂Zr Complexes

| Starting Complex Hapticity | Added Ligand (L) | Product Complex Hapticity | Characterized Intermediate | Reference |

|---|

The fused arene (benzene) ring of the indenyl ligand plays a critical role in stabilizing the transition states and intermediates involved in haptotropic shifts. wikipedia.orgnih.gov During the η5 to η3 transformation that facilitates associative ligand substitution, the six-membered ring regains aromatic character. nih.govillinois.edu This energetic stabilization of the transition state is the primary driving force behind the indenyl effect, lowering the activation energy for the reaction. nih.gov This contrasts with cyclopentadienyl complexes, which lack this additional source of stabilization. wikipedia.org The ability of the indenyl ligand to smoothly adjust its hapticity is crucial for meeting the electronic demands of the metal center during a reaction. nih.gov

Detailed Reaction Pathways and Identified Intermediates

The flexible hapticity of the indenyl ligand enables complex reaction pathways, including associative substitutions in saturated complexes and unique transformations of unsaturated substrates.

As previously noted, 18-electron indenyl complexes readily undergo ligand substitution through associative pathways, a mechanism not typically seen in their cyclopentadienyl counterparts which favor dissociative routes. wikipedia.orglibretexts.org The process is initiated by the attack of an incoming ligand. To avoid a 20-electron species, the indenyl ligand slips from η5 to η3, opening a coordination site. nih.govillinois.edu After the new ligand is bound and the leaving group has departed, the indenyl ligand slips back from η3 to η5. illinois.edu Kinetic data strongly support this mechanism, which proceeds through a fully coordinated, 18-electron intermediate rather than a coordinatively unsaturated one. wikipedia.orgnih.gov

Two primary mechanisms have been proposed for this associative process:

Concerted Mechanism: A concerted attack by the nucleophile occurs simultaneously with the η5 to η3 transition. wikipedia.org

Pre-equilibrium Mechanism: The η5 and η3 isomers exist in a rapid equilibrium, with the rate-limiting step being the nucleophilic attack on the less abundant, but more reactive, η3 isomer. wikipedia.org

Bis-indenyl zirconium sandwich complexes, which serve as effective sources of low-valent zirconium, react rapidly with olefins at ambient temperatures. researchgate.net The reaction initially forms an η2-olefin adduct. researchgate.net From this intermediate, the reaction can proceed down different pathways compared to traditional bis-cyclopentadienyl systems. researchgate.net

One notable pathway involves C-H activation to produce allyl hydride compounds. researchgate.net Alternatively, if the olefin is present in excess, the initially formed η2-olefin adduct can react further to form a zirconacyclopentane. researchgate.net The bulky nature of the indenyl ligands can also play a significant steric role, preventing common side reactions such as β-hydride elimination that can occur with less bulky ligands. nih.gov In the absence of an external substrate, some bis(indenyl)zirconium dihydrides can undergo rearrangement to form a monohydride complex with an unusual η5,η3-4,5-dihydroindenediyl ligand, which arises from a metal-to-benzo ring hydrogen transfer. This species has been identified as an intermediate in the hydrogenation of the indenyl ligand's benzo ring. nih.govresearchgate.net

Intramolecular Insertion Reactions (e.g., Benzo C=C bond into Zirconium Hydride)

Bis(indenyl)zirconium dihydride complexes, in the absence of dihydrogen, can undergo rearrangement to form new zirconium monohydride complexes. researchgate.net This transformation involves an unusual η⁵,η³-4,5-dihydroindenediyl ligand, which is formed through a metal-to-benzo ring hydrogen transfer. researchgate.net Mechanistic investigations, including a normal, primary kinetic isotope effect observed at 23°C, support a pathway that involves the regio- and stereoselective insertion of a benzo C=C bond into a zirconium hydride. researchgate.net The stereochemistry of this insertion reaction, and consequently the resulting η⁵,η³-4,5-dihydroindenediyl product, is influenced by the presence of donor ligands and is controlled by the preferred conformation of the indenyl rings. researchgate.net

The substitution on the benzo ring of the indenyl ligand also plays a significant role in the rate of this intramolecular insertion. For instance, methyl groups on the six-membered ring of the indenyl ligand have been found to considerably reduce the rate of the intramolecular insertion reaction when compared to the unsubstituted bis(indenyl) zirconium dihydride analogue. acs.org This observation highlights that benzo substitution can be a tool to modulate the reactivity of these complexes, both by destabilizing the interaction of the benzo ring with low-valent metals and by reducing the rate of insertion of a benzo C=C bond into a metal hydride in high-oxidation-state complexes. acs.org

The intermediacy of the η⁵,η³-4,5-dihydroindenediyl coordination environment during the hydrogenation of the benzo ring has been established. When the zirconium hydrides containing these rearranged ligands are exposed to 1 atm of dihydrogen, the corresponding tetrahydroindenyl zirconium dihydride complexes are formed. researchgate.net

Carbonyl Compound Insertion into the Indenyl Ligand

The reactivity of indenyl zirconium complexes extends to insertion reactions with carbonyl compounds. For example, the addition of two equivalents of cyclopentanone (B42830) to the bis(indenyl)zirconium sandwich compound (η⁹-C₉H₅-1,3-iPr₂)(η⁵-C₉H₅-1,3-iPr₂)Zr leads to the selective insertion of two ketone molecules into the 1 and 4 positions of one of the indenyl ligands. princeton.edu In a mixed-ring compound, (η⁵-C₅Me₅)(η⁹-C₉H₅-1,3-iPr₂)Zr, two isomeric double-insertion products are observed, with C-C bond formation occurring at the 1 and 4 (major product) and 1 and 6 (minor product) positions of the indenyl ligand. princeton.edu

Deuterium labeling experiments and the addition of substoichiometric amounts of ketones have provided insight into the preferred sites of insertion, and mono(ketone) intermediates have been observed and characterized by NMR spectroscopy. princeton.edu

Kinetic and Thermodynamic Studies of Reaction Processes

Rate Determinations and Primary Kinetic Isotope Effects

Kinetic studies on the addition of tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME) to (η⁹-C₉H₅-1,3-(SiMe₃)₂)(η⁵-C₉H₅-1,3-(SiMe₃)₂)Zr have established a first-order dependence on the incoming ligand. This is consistent with a mechanism involving the direct attack of the incoming nucleophile on the η⁹,η⁵ sandwich complex. nih.gov

The "indenyl effect," which describes the rate acceleration observed in reactions of indenyl metal complexes compared to their cyclopentadienyl analogs, has been investigated in the context of zirconocene (B1252598) dihydride chemistry. The second-order rate constants for the insertion of cyclohexene (B86901) into substituted bis(indenyl)zirconocene dihydrides, (η⁵-C₉H₅-1,3-R₂)₂ZrH₂ (where R = SiMe₃, CHMe₂), have been measured. A comparison of these values to the corresponding tetrahydroindenyl derivatives reveals significantly faster insertion reactions for the bis(indenyl) compounds. researchgate.net

A normal, primary kinetic isotope effect was measured at 23°C for the intramolecular insertion of a benzo C=C bond into a zirconium hydride, which is consistent with this step being involved in the rate-determining part of the reaction. researchgate.net Kinetic isotope effects (KIEs) are a powerful tool for determining reaction mechanisms by identifying rate-limiting steps and transition states. libretexts.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. libretexts.org

Thermodynamic Driving Forces for Haptotropic Rearrangements

The addition of σ-donating ligands like THF to η⁹,η⁵-bis(indenyl)zirconium sandwich complexes induces a haptotropic rearrangement to afford η⁶,η⁵ adducts. nih.gov The thermodynamic driving force for this ring migration has been measured as a function of the indenyl substituent. These studies demonstrate that silylated sandwich complexes favor THF coordination and the η⁶,η⁵ bonding motif more than their alkylated counterparts. nih.gov

In the case of chelating diethers, the measurement of corresponding equilibrium constants establishes that more stable η⁶,η⁵ adducts are formed with five-membered chelates over four-membered ones, and with smaller oxygen and carbon backbone substituents. nih.gov

Influence of Steric and Electronic Parameters on Mechanistic Outcomes

The steric and electronic properties of the indenyl ligand significantly influence the mechanistic outcomes of reactions involving zirconium complexes. The substituents on the indenyl ligand can be tuned to modulate these properties.

Evaluation of a family of silyl- and alkyl-substituted indenyl ligands on zirconium centers has been accomplished through a combination of X-ray diffraction, IR spectroscopy, and solution NMR dynamics. acs.org Simple inductive effects govern the electronic properties of each zirconocene, with silyl (B83357) groups being relatively electron-withdrawing and alkyl groups being electron-donating. acs.org For the most sterically hindered zirconocene dicarbonyl derivatives, the population of three vibrationally distinct rotamers has been detected by IR spectroscopy. acs.org

The "indenyl effect" in zirconocene hydride chemistry, characterized by increased reactivity, is thought to arise from the increased electrophilicity of the metal center rather than a change in hapticity along the reaction coordinate. researchgate.net This is supported by the observation that primarily σ-donating ligands like PMe₃ coordinate to (η⁵-C₉H₅-1,3-(CHMe₂)₂)₂ZrH₂, while the more electron-rich zirconocene tetrahydroindenyl dihydrides exhibit weaker binding in solution. researchgate.net

The steric bulk of substituents on the indenyl ligand can also have a profound effect. For example, in ansa-bis(indenyl) complexes, the steric differences between methyl and neopentyl ligands have a reduced influence on structural parameters and enthalpic barriers compared to analogous (Cp*)₂ sandwich complexes, due to the narrow bite angles enforced by the ansa methylene (B1212753) bridge. researchgate.net However, the degree of methylation of the bis(indenyl) ligand was found to play no significant role in the complex's structure and reactivity. researchgate.net

In the context of dinitrogen activation, the number and size of indenyl substituents are critical. N₂ coordination to isolable zirconium sandwich compounds is extremely sensitive to these factors. Compounds bearing two isopropyl or three methyl substituents are stable as η⁹ sandwich compounds for weeks under a dinitrogen atmosphere, likely due to the inability to dimerize through a two-atom N₂ bridge. researchgate.net

Furthermore, the choice of substituents can modulate ligand activation pathways. Alkali-metal reduction of (η⁵-C₉H₃-1,3-(CHMe₂)₂-4,7-Me₂)₂ZrCl₂ yields an equilibrium mixture of the η⁵,η⁹ sandwich complex and a cyclometalated hydride, indicating that benzo binding is still possible with a substituted six-membered ring. In contrast, the η⁵,η⁹ zirconium sandwich lacking methyl groups on the benzo ring does not undergo cyclometalation under ambient conditions. researchgate.net

Catalytic Applications of Indenyl Zirconium Dichloride Complexes in Organic Synthesis and Polymerization

Olefin Polymerization Catalysis

Complexes of the type "1H-inden-1-ide;zirconium(4+);dichloride" are particularly renowned for their role as metallocene catalysts in olefin polymerization. These single-site catalysts, when activated, exhibit high activity and provide exceptional control over polymer properties such as molecular weight, molecular weight distribution, and microstructure.

Indenyl zirconium dichloride complexes are effective precursors for the homogeneous polymerization of simple olefins like ethylene (B1197577) and propylene (B89431). When activated, these catalysts readily facilitate the formation of high molecular weight polymers. For instance, dissymmetric bis(indenyl) zirconium dichloride complexes have been synthesized and, upon activation with methylaluminoxane (B55162) (MAO), tested for ethylene polymerization, showing that their catalytic activities are influenced by the steric bulk of substituents on the indenyl ligand and the length of any linking chains. yu.edu.jo Similarly, bis(2-alkylindenyl)zirconium dichloride systems have been employed to produce elastomeric polypropylene (B1209903), with the nature of the alkyl substituent significantly impacting the rate of propylene polymerization. researchgate.net For example, the polymerization rate was found to decrease in the order of (2-MeInd)2ZrCl2 > (2-n-BuInd)2ZrCl2 > (2-CyInd)2ZrCl2 > (2-i-PrInd)2ZrCl2 > (2-BzInd)2ZrCl2. researchgate.net

Studies on ansa-zirconocene complexes, such as rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 and rac-Et(Ind)2ZrCl2, have demonstrated high activity in ethylene polymerization, achieving productivities in the range of 3.17 × 10⁶ to 5.06 × 10⁶ g/molMt·h. nih.gov The choice of indenyl ligand substitution also plays a critical role. For example, silyl-substituted bis[indenyl]zirconium(IV) dichlorides have been systematically studied, revealing that rac-bis[1-(dimethylphenylsilyl)indenyl]zirconium dichloride/MAO is a highly active system for ethene homopolymerization. researchgate.net Conversely, all 2-isomers of silyl-substituted complexes showed lower polymerization activities than the unsubstituted bis[indenyl]zirconium dichloride. researchgate.net

The following table summarizes the performance of different indenyl zirconium dichloride catalysts in ethylene and propylene polymerization.

| Catalyst Precursor | Monomer | Co-catalyst | Activity | Polymer Molecular Weight (Mw) |

| (C9H7)[C9H6-(CH2)3-O-(2-biphenyl)]ZrCl2 | Ethylene | MAO | 26233 kg PE/mol cat·h | - |

| (2-MeInd)2ZrCl2 | Propylene | MAO | Highest among tested 2-alkylindenyls | Highest among tested 2-alkylindenyls |

| (2-BzInd)2ZrCl2 | Propylene | MAO | Lowest among tested 2-alkylindenyls | Lowest among tested 2-alkylindenyls |

| rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 | Ethylene | Borate (B1201080)/Alkylaluminum | 3.17-5.06 × 10⁶ g/molMt·h | - |

| rac-Et(Ind)2ZrCl2 | Ethylene | Borate/Alkylaluminum | 3.17-5.06 × 10⁶ g/molMt·h | - |

The catalytic activity of indenyl zirconium dichloride complexes is contingent upon their activation by a co-catalyst. Methylaluminoxane (MAO) is the most prevalent and effective activator for these systems. researchgate.netrsc.org The role of MAO is to abstract a chloride ligand from the zirconium center, generating a cationic, coordinatively unsaturated metal species that is the active catalyst for polymerization. rsc.org The ratio of MAO to the zirconium complex is a critical parameter that influences catalytic activity.

Research has shown that the solvent can also play a significant role in the activation process. For instance, using methylene (B1212753) dichloride as a solvent for the homopolymerization of hex-1-ene with the rac-EtInd2ZrCl2/MAO system led to a strong enhancement of activity compared to toluene (B28343). oipub.com This solvent effect allows for a reduction in the amount of MAO needed by a factor of 20 to achieve maximum activity, which is attributed to the easier ionic dissociation of the Zr-X bond (where X is Cl or methyl) to form the active cationic species. oipub.com

Alternative activators to MAO, such as borate compounds in combination with alkylaluminums like triethylaluminium (TEA) and triisobutylaluminium (TIBA), have also been successfully employed. nih.gov These systems can generate highly active catalysts for both ethylene and propylene polymerization.

Ligand Substitution: The introduction of substituents onto the indenyl rings can alter the electronic and steric environment around the zirconium center. Bulky substituents can hinder ligand rotation, influencing the stereochemistry of the resulting polymer. researchgate.net For example, in a series of ω-9-methylfluorenylalkyl substituted indenyl ligands, the length of the alkyl spacer chain between the indenyl and methylfluorenyl moieties was found to affect catalytic activity in ethylene polymerization, with a four-carbon spacer yielding the best results. researchgate.net Silyl (B83357) substitutions on the indenyl ring have also been extensively studied, with 1-silyl substituted complexes generally showing different activity profiles than 2-silyl substituted ones. researchgate.net

Symmetry: The symmetry of ansa-metallocenes, which can be C1, C2, or Cs, plays a crucial role in determining the stereoselectivity of polymerization, particularly for propylene. acs.org C2-symmetric complexes are known to produce highly isotactic polypropylene, while Cs-symmetric complexes typically yield syndiotactic polypropylene. C1-symmetric complexes can also lead to isotactic polypropylene. acs.orgresearchgate.net

Bridge Identity: In ansa-bis(indenyl)metallocenes, the bridge connecting the two indenyl ligands restricts their rotation and influences the geometry of the catalytic site. Common bridges include ethylene (-CH2CH2-), dimethylsilyl (-SiMe2-), and methylene (-CH2-). acs.org The nature of the bridge affects the orientation of the indenyl ligands (gauche, anti, or syn), which in turn impacts polymerization activity, polymer molecular weight, and microstructure. acs.org For instance, a comparison of ethylene, dimethylsilyl, and methylene-bridged bis(indenyl)zirconium dichlorides with 2-phenyl substituents showed that the bridge identity significantly influenced the isotacticity of the resulting polypropylene. acs.org

The following table illustrates the effect of catalyst structure on polypropylene microstructure.

| Catalyst | Symmetry | Bridge | Isotacticity ([mmmm] pentad) |

| Et(2-Ind)(2-Ph-1-Ind)ZrCl2 | C1 | Ethylene | 74% |

| Me2Si(2-Ind)(2-Ph-1-Ind)ZrCl2 | C1 | Dimethylsilyl | 58% |

| anti-Me2Si(2-phenyl-1-indenyl)2ZrCl2 | C2 | Dimethylsilyl | 86% |

| syn-Me2Si(2-phenyl-1-indenyl)2ZrCl2 | Cs | Dimethylsilyl | 7% |

One of the most significant achievements of indenyl zirconium dichloride catalysts is their ability to control the stereochemistry of polypropylene. By carefully designing the catalyst's ligand framework, it is possible to produce polypropylene with high degrees of isotacticity. Isotactic polypropylene, where all the methyl groups are on the same side of the polymer chain, possesses desirable properties such as high crystallinity and melting point.

The stereoselectivity of these catalysts arises from the chiral environment created by the ligands around the active zirconium center. During polymerization, the growing polymer chain and the incoming propylene monomer are forced to adopt specific orientations to minimize steric interactions, leading to a regular stereochemical arrangement in the final polymer. For example, C1 symmetric, 1,2'-bridged bis(indenyl)zirconium dichlorides have been shown to produce highly isotactic polypropylene. acs.org The gauche orientation of the indenyl ligands in these complexes, as opposed to the anti or syn orientations in 1,1'-bridged systems, is believed to contribute to the high stereoselectivity. acs.org Analysis of the polymer microstructure often reveals stereoerrors that provide insight into the polymerization mechanism.

While early transition metal catalysts like those based on zirconium are highly effective for nonpolar olefins, their high oxophilicity often makes them susceptible to poisoning by the polar functional groups present in functionalized monomers. However, progress has been made in the copolymerization of ethylene with certain functionalized olefins using indenyl zirconium dichloride systems.

Stereoselective Transformations of Small Molecules

Beyond polymerization, chiral indenyl zirconium complexes have shown promise as catalysts for stereoselective transformations of small organic molecules. nih.gov The principles of stereocontrol developed for polymerization can be extended to asymmetric synthesis, where the bulky and well-defined chiral environment of the indenyl ligands can induce high enantioselectivity.

One notable application is in the zirconium-catalyzed asymmetric carboalumination (ZACA) of olefins. This reaction involves the addition of an organoaluminum reagent across a double bond. The use of indenyl-ligated zirconium catalysts can prevent side reactions like β-hydride elimination that are observed with less bulky cyclopentadienyl (B1206354) analogues. nih.gov The steric bulk of the indenyl ligands is thought to be responsible for this improved selectivity, forcing the reaction to proceed through the desired carboalumination pathway. nih.gov This methodology has been applied to the stereoselective construction of cyclic products from α,ω-dienes. nih.gov

While the application of indenyl zirconium complexes in small molecule synthesis is less developed than their use in polymerization, these examples highlight the potential for these catalysts to effect a range of valuable and stereocontrolled chemical transformations. nih.gov

Asymmetric Olefin Migration Reactions

The catalytic asymmetric isomerization, or migration, of olefins represents a powerful strategy for the synthesis of chiral molecules from readily available prochiral starting materials. While chiral bis(indenyl) complexes of titanium have been successfully employed in asymmetric olefin migration reactions, the application of the corresponding indenyl zirconium dichloride complexes for this specific transformation is not as extensively documented in the literature. Research has often focused on other catalytically valuable reactions for these zirconium complexes.

Zirconium-Catalyzed Carboalumination Reactions (e.g., Negishi Carboaluminations)

One of the most significant applications of chiral indenyl zirconium dichloride complexes is in the zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction), a method developed by Nobel laureate Ei-ichi Negishi. researchgate.net This reaction allows for the enantioselective functionalization of unactivated terminal alkenes using organoaluminum reagents, such as trimethylaluminum (B3029685) (Me₃Al) or triethylaluminum (B1256330) (Et₃Al). nih.govnih.gov

The reaction is catalyzed by chiral bis(indenyl)zirconium complexes, such as those derived from menthol, like bis[(1-neomenthyl)indenyl]zirconium dichloride. researchgate.netnih.gov In the first step, the alkene inserts into the aluminum-carbon bond of the organoaluminum reagent, creating a new chiral organoaluminum compound. researchgate.net This intermediate is typically oxidized in a subsequent step to yield a chiral alcohol. researchgate.net

The bulky indenyl ligands play a crucial role in the stereochemical outcome of the reaction. They create a chiral environment around the zirconium center that forces the incoming alkene to coordinate in a specific orientation, with the olefin's substituent pointing away from the sterically demanding ligands. nih.gov This controlled coordination dictates the facial selectivity of the carboalumination, leading to high enantiomeric excesses (ee) of the product. nih.gov It has been noted that the use of bulky indenyl ligands can also suppress side reactions like β-hydride elimination, which can be problematic with less bulky catalysts like Cp₂ZrCl₂. nih.gov The ZACA reaction has been successfully applied to a range of substrates, including simple terminal olefins, allyl alcohols, and dienes. nih.gov

Table 1: Examples of Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA)

| Alkene Substrate | Organoaluminum Reagent | Catalyst | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1-Octene | Me₃Al | (-)-bis[(1-neomenthyl)indenyl]ZrCl₂ | 71% |

| 1-Hexene | Et₃Al | (-)-bis[(1-neomenthyl)indenyl]ZrCl₂ | 95% |

| Allyl alcohol | Me₃Al | (-)-bis[(1-neomenthyl)indenyl]ZrCl₂ | 86% |

Asymmetric Epoxidation of Electronically Unbiased Olefins

The asymmetric epoxidation of olefins is a cornerstone transformation in organic synthesis for producing chiral building blocks. While various catalytic systems have been developed for this purpose, the use of indenyl zirconium dichloride complexes has also been explored. Specifically, a chiral binaphthyl-based bis(indenyl)zirconium complex was investigated for the catalytic asymmetric epoxidation of electronically unbiased (unfunctionalized) olefins. nih.gov However, the results from these studies indicated low catalyst turnover numbers and modest enantiomeric excesses, suggesting that this particular system is less effective for this transformation compared to other established epoxidation catalysts. nih.gov

Regiochemistry and Enantioselectivity in Alkene Functionalization

The control of regiochemistry and enantioselectivity is paramount in the functionalization of alkenes. In reactions catalyzed by indenyl zirconium dichloride complexes, particularly the ZACA reaction, these aspects are largely governed by the steric profile of the ligand framework.

Regiochemistry: In the carboalumination of terminal alkenes, the aluminum atom is selectively added to the terminal, less sterically hindered carbon, while the alkyl group from the organoaluminum reagent adds to the internal carbon. researchgate.net This high regioselectivity is a key feature of the reaction. For alkynes, ligands on the zirconium catalyst have been shown to significantly influence regioselectivity, with some catalysts providing near-perfect control. researchgate.net

Enantioselectivity: The enantioselectivity is dictated by the chiral pocket created by the indenyl ligands. As described for the ZACA reaction, the catalyst enforces a preferential coordination of one face of the olefin to minimize steric interactions between the alkene's substituent and the bulky ligands. nih.gov This model explains the high enantioselectivities observed, which can exceed 90% ee for certain substrates and organoaluminum reagents. nih.gov The choice of the chiral auxiliary on the indenyl ligand, such as menthyl or binaphthyl derivatives, is therefore critical for achieving high levels of asymmetric induction. nih.govnih.gov

Other Catalytic and Stoichiometric Reactions

Beyond their prominent role in polymerization and carboalumination, indenyl zirconium complexes are active in a range of other chemical transformations.

C-O Bond Scission in Ethers

Bis(indenyl)zirconium sandwich complexes have demonstrated the ability to mediate the cleavage of carbon-oxygen bonds in ethers under mild conditions. When silyl-substituted η⁹,η⁵-bis(indenyl)zirconium sandwich complexes are treated with dialkyl ethers (e.g., diethyl ether), a facile C-O bond scission occurs. nih.govrsc.org This process yields a zirconocene (B1252598) alkoxy hydride complex and a free olefin. rsc.org

Mechanistic studies suggest that the reaction proceeds through η⁵,η⁵-bis(indenyl)zirconium intermediates. The proposed pathway involves a rate-determining C-H activation at the carbon alpha to the ether oxygen, forming a zirconium alkyl hydride intermediate, which is then followed by a rapid β-alkoxide elimination to cleave the C-O bond. nih.govrsc.org

Olefin and Alkyne Coupling Reactions

Zirconocene complexes, including those with indenyl ligands, are widely used to mediate the coupling of unsaturated molecules like olefins and alkynes. The reaction of a low-valent zirconocene equivalent with two molecules of an alkyne leads to the formation of a zirconacyclopentadiene. These five-membered metallacycles are versatile intermediates that can react with a variety of electrophiles to produce highly substituted, stereodefined 1,3-dienes. Similarly, coupling of an alkyne and an alkene can generate zirconacyclopentenes, which are also valuable synthetic intermediates. The reactivity and stability of these zirconacycles are influenced by the substitution on the indenyl ligands, providing a handle to tune their synthetic applications.

Dinitrogen Activation and Subsequent Reactivity

The activation of chemically inert dinitrogen (N₂) is a significant challenge in chemistry. Indenyl-ligated zirconium complexes have emerged as effective platforms for binding and functionalizing atmospheric nitrogen. The reduction of specific bis(indenyl)zirconium dichloride precursors in the presence of N₂ leads to the formation of dimeric zirconium-dinitrogen complexes where the N₂ molecule is "activated" and susceptible to further chemical transformation.

Research has demonstrated that the reduction of substituted bis(indenyl)zirconium dihalide complexes, such as (η⁵-C₉H₅-1-iPr-3-Me)₂ZrCl₂, with a sodium amalgam reductant under an N₂ atmosphere yields a dimeric, end-on dinitrogen complex. acs.org This resulting compound, formulated as [(η⁵-C₉H₅-1-iPr-3-Me)₂Zr(NaCl)]₂(μ₂-η¹,η¹-N₂), incorporates one equivalent of the salt byproduct (NaCl) per zirconium center. acs.org

The structure of this complex reveals significant activation of the coordinated dinitrogen ligand. X-ray crystallography has established key bonding parameters that confirm the weakening of the N≡N triple bond. acs.org The Zr=N bond lengths are short, while the N–N bond is elongated, indicating a reduction in bond order and an increase in reactivity. acs.orgnih.gov This level of activation is more pronounced than in related mixed cyclopentadienyl-indenyl systems. acs.org

Table 1: Selected Structural Data for the Dinitrogen Complex [1-NaCl]₂N₂

| Parameter | Bond Length (Å) | Significance |

|---|---|---|

| Zr=N | 1.878(3) | Very short, approaching that of a formal zirconium imido bond, indicating strong metal-nitrogen interaction. acs.org |

| N–N | 1.352(5) | Significantly elongated compared to free N₂ (1.098 Å), consistent with a strongly activated [N₂]⁴⁻ ligand. acs.orgnih.gov |

The activated dinitrogen ligand in these bis(indenyl) zirconium complexes is susceptible to subsequent functionalization, most notably through hydrogenation. acs.org Upon exposure to dihydrogen (H₂) at atmospheric pressure, the dinitrogen complex undergoes a rapid reaction to form N–H bonds. acs.org This process yields a dimeric hydrido zirconocene hydrazido compound, [(η⁵-C₉H₅-1-CHMe₂-3-Me)₂ZrH]₂(μ₂-η²,η²-N₂H₂), and eliminates the sodium chloride salt. acs.org This reaction is a significant finding, as it demonstrates the hydrogenation of dinitrogen without requiring the N₂ ligand to be in a side-on coordination mode in the ground state. acs.org

Table 2: Hydrogenation of the Activated Dinitrogen Complex

| Reactant | Conditions | Product | Key Outcome |

|---|---|---|---|

| [(η⁵-C₉H₅-1-iPr-3-Me)₂Zr(NaCl)]₂(μ₂-η¹,η¹-N₂) | 1 atm H₂ | [(η⁵-C₉H₅-1-CHMe₂-3-Me)₂ZrH]₂(μ₂-η²,η²-N₂H₂) | Formation of N-H bonds and a hydrazido ([N₂H₂]²⁻) ligand. acs.org |

This sequence, involving the reduction of an indenyl zirconium dichloride to form an activated N₂ complex followed by its reaction with H₂, represents a stoichiometric cycle for dinitrogen functionalization. While related systems with mixed indenyl and cyclopentadienyl ligands can also activate dinitrogen, they often result in different coordination modes (such as side-on, end-on) and exhibit weaker activation, which influences their subsequent reactivity. acs.orgnih.gov For instance, protonolysis of some modestly activated dinitrogen complexes with weak acids like water or ethanol (B145695) has been shown to produce hydrazine (B178648) (N₂H₄).

Theoretical and Computational Investigations of Indenyl Zirconium Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

DFT calculations have been instrumental in understanding the nuanced electronic properties and bonding frameworks of indenyl zirconium complexes. These studies allow for a detailed examination of the interactions between the zirconium metal center and the versatile indenyl ligand.

The indenyl ligand's ability to coordinate to a metal center in various fashions, known as hapticity (η), is a key feature of its chemistry. Unlike the more symmetric cyclopentadienyl (B1206354) ligand, the fused benzene (B151609) ring in the indenyl ligand allows for coordination modes ranging from η¹ to η⁹, with η³, η⁵, and η⁶ being particularly significant. DFT studies have shown that the hapticity of the indenyl ligand in zirconium complexes is not static but can be tuned by the electronic demands of the metal center, which are influenced by other ancillary ligands. acs.orgnih.gov

DFT/B3LYP calculations on bis(indenyl) zirconium complexes, [Zr(Ind)₂L], revealed that the nature of an additional ligand, L, dictates the preferred hapticity of the two indenyl rings. acs.org

When L is a σ-donor , such as tetrahydrofuran (B95107) (THF), mixed hapticity (η⁶/η⁵) is favored. In this arrangement, one indenyl ligand coordinates through its six-membered ring. acs.org

Conversely, when L is a π-acceptor , like ethylene (B1197577), a bis(η⁵-Ind) coordination is preferred, resembling the geometry of common bent metallocenes. acs.org

This flexibility stems from the competition for the metal's valence electrons. In an η⁵ coordination, the metal's d-electrons are available for back-donation to a π-acceptor ligand, strengthening the Zr-L bond. However, an η⁶-coordinated indenyl ligand itself engages in back-donation from the metal. Consequently, the simultaneous presence of an η⁶-indenyl ligand and a π-acceptor ligand is electronically destabilizing. acs.org The indenyl ligand's capacity to smoothly adjust its hapticity allows it to meet the electronic requirements of the zirconium center effectively. nih.gov

Table 1: Preferred Indenyl Hapticity in [Zr(Ind)₂L] Complexes as a Function of Ligand Type

| Ligand (L) Type | Example | Dominant Zr-L Interaction | Preferred Indenyl Hapticity | Rationale |

|---|---|---|---|---|

| σ-donor | Tetrahydrofuran (THF) | Donation of lone pair to Zr | Mixed η⁶/η⁵ | Avoids competition for metal d-electrons; one indenyl ring slips to η⁶ to accommodate the σ-donor. acs.org |

| π-acceptor | Ethylene | π-back-donation from Zr to L | Bis-η⁵ | Maximizes availability of metal d-electrons for back-donation to the π-acceptor ligand, strengthening the Zr-L bond. acs.org |

Computational studies have been crucial in characterizing the various isomers of bis(indenyl)zirconium species, which can differ in their spin states and the coordination modes of the indenyl ligands. A detailed DFT/B3LYP investigation of the [Zr(Ind)₂] system identified several low-energy isomers corresponding to different spin states (singlet, S=0, and triplet, S=1) and various combinations of indenyl coordination modes, including η⁵/η⁹, η⁵/η⁵, and η⁶/η⁹. nih.gov

The global minimum for the [Zr(Ind)₂] fragment was found to be an η⁵/η⁹ sandwich complex with a singlet (S=0) spin state. An analysis of its electronic structure indicates a saturated 18-electron complex. nih.gov However, an isomer with both indenyl ligands in an η⁵-coordination mode and a triplet spin state, [Zr(η⁵-Ind)₂(thf)], was found to be 3.4 kcal/mol more stable than a related THF adduct with mixed hapticity, [Zr(η⁵-Ind)(η⁶-Ind)(thf)]. nih.gov This highlights the subtle energetic balance between different spin states and coordination geometries. The flexibility of the indenyl ligand, compared to cyclopentadienyl, makes different spin states more accessible. bohrium.comrsc.org The lower symmetry and larger number of π orbitals in the indenyl ligand can lead to a smaller HOMO-LUMO gap, facilitating spin crossover events in reaction mechanisms. rsc.org

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

DFT calculations provide a powerful lens through which to view the dynamic processes of chemical reactions, allowing for the mapping of reaction coordinates, identification of transition states, and calculation of activation barriers.

Migratory insertion, the microscopic reverse of reductive elimination, involves the insertion of an unsaturated molecule (like an alkene) into a metal-ligand bond. While specific DFT studies on migratory insertion for "1H-inden-1-ide;zirconium(4+);dichloride" are not detailed in the provided sources, the principles derived from reductive elimination studies are directly applicable. The mechanism typically involves a planar, four-center transition state where the two reacting ligands are required to be cis to one another. openochem.orgwikipedia.org The stability of the resulting metal-alkyl bond influences the thermodynamics of the insertion process. libretexts.org

The interchange between different coordination modes of the indenyl ligand is known as a haptotropic rearrangement. These rearrangements are fundamental to the reactivity of indenyl complexes, enabling them to open coordination sites for catalysis. DFT calculations have been used to map the energy landscape of these processes. nih.gov

The fluxionality observed in [Zr(Ind)₂] complexes occurs through a mechanism involving bis(η⁵-Ind) intermediates. The calculated activation energy for the interchange between the two inequivalent indenyl ligands in the [Zr(η⁵-Ind)(η⁹-Ind)] complex is between 11-14 kcal/mol, which shows excellent agreement with experimental values. nih.gov

Further studies on substituted bis(indenyl)zirconium sandwich complexes explored the influence of substituents on the favorability of these haptotropic shifts. DFT/B3LYP calculations showed that rearrangements are more favorable in complexes with silylated indenyl ligands compared to those with alkylated ligands. figshare.com This difference is attributed to both electronic and steric factors. Alkylated indenyls exhibit a stronger preference for η⁹-coordination, leading to more stable ground-state η⁵/η⁹ complexes. However, the greater steric bulk and shorter C-C/C-H bond lengths in alkylated systems lead to significant interligand repulsion in the η⁵/η⁵ transition state, raising its energy and thus increasing the activation barrier for the rearrangement. figshare.com

Table 2: Calculated Activation Energies for Key Mechanistic Steps in Indenyl Zirconium Complexes

| Reaction / Process | System | Computational Method | Calculated Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Reductive Elimination of Methane | [Zr(η⁵-Ind)₂(CH₃)(H)] | DFT/B3LYP | 29 kcal/mol | nih.gov |

| Haptotropic Rearrangement (Ligand Interchange) | [Zr(η⁵-Ind)(η⁹-Ind)] | DFT/B3LYP | 11-14 kcal/mol | nih.gov |

| THF Adduct Formation | [Zr(η⁵-Ind)(η⁹-Ind)] + THF | DFT/B3LYP | 6.5 kcal/mol | nih.gov |

Indenyl zirconium complexes are capable of activating and cleaving strong C-H and C-O bonds. Computational studies have provided critical support for the proposed mechanisms of these transformations. The cleavage of C-O bonds in chelating diethers by bis(indenyl)zirconium sandwich complexes has been investigated through both experimental and computational methods. researchgate.net The mechanistic and computational findings support a pathway that involves a haptotropic rearrangement to an η⁵,η⁵-bis(indenyl)zirconium intermediate. This intermediate is proposed to promote the rate-determining C-H activation step, which ultimately leads to the scission of the C-O bond. researchgate.net This demonstrates how the unique fluxionality of the indenyl ligand, elucidated by DFT, is directly linked to the complex's ability to perform challenging bond activations.

Prediction and Rational Design of Improved Catalytic Systems

Theoretical and computational chemistry has become an indispensable tool for the prediction and rational design of improved catalytic systems based on indenyl zirconium complexes like 1H-inden-1-ide;zirconium(4+);dichloride. ias.ac.in These methods provide deep insights into reaction mechanisms, electronic structures, and steric influences that govern catalyst performance, thereby guiding the synthesis of new, more efficient catalysts for applications such as olefin polymerization. researchgate.netmdpi.com

At the forefront of these investigations is Density Functional Theory (DFT), which is widely used to model the complex reaction pathways involved in polymerization. rsc.org Researchers can computationally dissect the entire catalytic cycle, including the crucial steps of olefin coordination, insertion into the metal-alkyl bond (chain propagation), and chain termination events like β-hydride elimination. researchgate.net By calculating the activation energy barriers for these competing pathways, scientists can predict a catalyst's activity and the molecular weight of the resulting polymer.

A key focus of rational design is the modification of the indenyl ligand itself. Computational studies have consistently shown that the nature and position of substituents on the indenyl rings have a profound effect on catalytic behavior—often more significant than changing the metal center from zirconium to hafnium. researchgate.net These substituent effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic properties of the ligand framework dictate the electrophilicity of the zirconium center, which in turn influences its interaction with the olefin monomer. Studies combining Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV) have elucidated the nature of the bonding between ethylene and zirconocene (B1252598) methyl cations. researchgate.netnih.gov These analyses reveal that for bis(indenyl)methyl zirconium cations, a strong π-back donation from the occupied d-orbitals of the zirconium atom to the π* anti-bonding orbital of ethylene is a key factor for high polymerization yield. researchgate.netnih.gov This finding suggests a design principle: incorporating electron-donating substituents on the indenyl ligand could enhance this back-donation, potentially leading to more active catalysts.

Steric Effects: The size and placement of substituents on the indenyl rings create a specific steric environment around the active site. This can influence the catalyst's stereoselectivity (e.g., in propylene (B89431) polymerization) and can also prevent undesirable side reactions. For instance, bulky indenyl ligands have been shown to inhibit β-hydride elimination, a common chain termination pathway, thereby leading to polymers with higher molecular weights. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies further bridge theoretical calculations with experimental results. By developing statistical models that correlate calculated molecular descriptors (e.g., bond angles, partial charges, energy levels) with observed catalytic activity, QSAR can predict the performance of hypothetical catalyst structures before they are synthesized. researchgate.net